molecular formula C21H15N3O6S3 B2871057 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methoxybenzoate CAS No. 877642-57-4

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methoxybenzoate

Cat. No.: B2871057
CAS No.: 877642-57-4
M. Wt: 501.55
InChI Key: RPGZMDPJHHDHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C21H15N3O6S3 and its molecular weight is 501.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Research by Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) focuses on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles. This synthesis process involves coupling with ethyl cyanoacetate or ethyl acetoacetate, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antibacterial Agents

Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, and Karpoormath (2017) designed and synthesized novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, which were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors. These compounds demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Cytotoxic Activity

Hassan, Hafez, and Osman (2014) conducted research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These compounds were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential in cancer treatment research (Hassan et al., 2014).

Photovoltaics and Polymer Synthesis

Fedotov, Hotsulia, and Panasenko (2022) explored the synthesis of pyrazole and 1,2,4-triazole derivatives, focusing on their potential in creating condensed systems. Their research holds significance for photovoltaics and polymer synthesis applications (Fedotov et al., 2022).

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6S3/c1-28-15-6-3-2-5-13(15)19(27)30-16-10-29-12(9-14(16)25)11-32-21-24-23-20(33-21)22-18(26)17-7-4-8-31-17/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGZMDPJHHDHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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